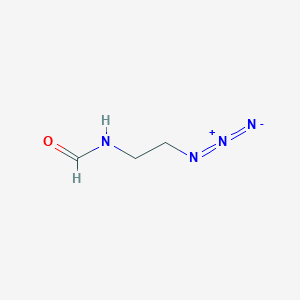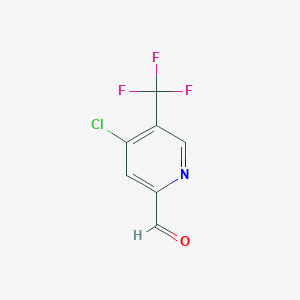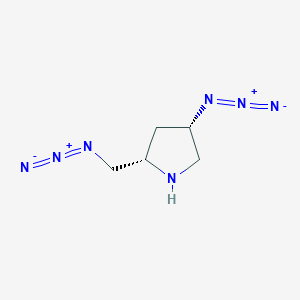![molecular formula C6H11O6P B14186165 [(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate CAS No. 917867-37-9](/img/structure/B14186165.png)
[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dimethoxyphosphoryl group attached to a methylene group, which is further connected to a prop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate typically involves the reaction of dimethyl phosphite with an appropriate alkylating agent, such as allyl bromide, under basic conditions. The reaction proceeds via nucleophilic substitution, where the dimethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the allyl bromide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate esters.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include phosphonate esters, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of phosphonate-containing compounds.
Biology: The compound is investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug precursor or as a component in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which [(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in a range of chemical transformations. The pathways involved include nucleophilic substitution, addition, and elimination reactions, which are facilitated by the presence of the dimethoxyphosphoryl group.
Comparaison Avec Des Composés Similaires
[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate can be compared with other similar compounds, such as:
Dimethyl phosphite: A simpler phosphonate ester that lacks the prop-2-enoate moiety.
Allyl phosphonate: Contains an allyl group but differs in the ester functionality.
Methoxyphosphoryl derivatives: Compounds with similar phosphoryl groups but different alkyl or aryl substituents.
Propriétés
Numéro CAS |
917867-37-9 |
|---|---|
Formule moléculaire |
C6H11O6P |
Poids moléculaire |
210.12 g/mol |
Nom IUPAC |
dimethoxyphosphoryloxymethyl prop-2-enoate |
InChI |
InChI=1S/C6H11O6P/c1-4-6(7)11-5-12-13(8,9-2)10-3/h4H,1,5H2,2-3H3 |
Clé InChI |
JIEGYFILQLGJIX-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(OC)OCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene](/img/structure/B14186091.png)



![6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14186110.png)






![1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol](/img/structure/B14186145.png)
![2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid](/img/structure/B14186152.png)
![(3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14186169.png)
